molecular formula C15H22ClNO B1588509 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane CAS No. 212771-30-7

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Cat. No. B1588509
M. Wt: 267.79 g/mol
InChI Key: FGCIQSBZGOVNLI-UHFFFAOYSA-N
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Description

“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is a synthetic intermediate used in the synthesis of Bazedoxifene , a nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic . Its molecular formula is C15H23Cl2NO .


Synthesis Analysis

The synthesis of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” involves several steps: alkylation, substitution, reduction, and chlorination .


Molecular Structure Analysis

The molecular formula of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is C15H23Cl2NO . The InChI code is 1S/C15H22ClNO.ClH/c16-13-14-5-7-15 (8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” include alkylation, substitution, reduction, and chlorination .


Physical And Chemical Properties Analysis

“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is a solid substance . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

  • The chemical structure of compounds like 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane facilitates the synthesis of novel polymers. For instance, copolymers of thiophenes containing azobenzene moieties, as described by Tapia et al. (2010), show promising thermal, optical, and electrochemical properties, useful in various scientific applications, especially in polymer chemistry (Tapia, Reyna-González, Huerta, Almeida, & Rivera, 2010).

Electronics and Semiconductor Applications

  • Compounds with structures similar to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane have been utilized in the synthesis of poly(phenoxy-ketimine)s, which possess semiconductor properties. Demir et al. (2015) demonstrated that the synthesized polymer showed potential for use in electronic devices due to its semiconducting characteristics (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015).

Advanced Functional Polymers

  • Liu et al. (2001) synthesized a new kind of soluble ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups. This innovative reactive polymer has potential applications as an initiator for atom transfer radical polymerization and as a precursor for various advanced functional polymers (Liu, Liu, Xie, Dai, & Zhang, 2001).

Medicinal Chemistry and Drug Synthesis

  • In medicinal chemistry, compounds akin to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane are used in the synthesis of various heterocycles. Braibante et al. (2002) described the synthesis of ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, which are key intermediates in the formation of polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002).

Ionic Liquids and Green Chemistry

Safety And Hazards

“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is a key intermediate in the synthesis of Bazedoxifene , a drug with a wide application prospect for treating postmenopausal women osteoporosis . Therefore, the future directions of this compound are likely to be closely related to the development and application of Bazedoxifene.

properties

IUPAC Name

1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCIQSBZGOVNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432356
Record name 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

CAS RN

212771-30-7
Record name 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Jasmine, R Bandichhor - Chemistry & Biology, 2015 - Citeseer
An improved process for Bazedoxifene acetate1 is described. This process features chlorination of an alcohol 8, a key intermediate, amenable to large scale operations by using HCl …
Number of citations: 5 citeseerx.ist.psu.edu

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